2-Amino-5,5-difluoro-cyclohexanol
CAS No.:
Cat. No.: VC13761517
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2NO |
|---|---|
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | 2-amino-5,5-difluorocyclohexan-1-ol |
| Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2 |
| Standard InChI Key | DSGREFWTLMOQGZ-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1N)O)(F)F |
| Canonical SMILES | C1CC(CC(C1N)O)(F)F |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Attributes
2-Amino-5,5-difluoro-cyclohexanol belongs to the class of fluorinated amino alcohols, combining the rigidity of a cyclohexane ring with the electronic effects of fluorine and the reactivity of an amino group. The IUPAC name, 2-amino-5,5-difluorocyclohexan-1-ol, reflects its substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁F₂NO |
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | 2-amino-5,5-difluorocyclohexan-1-ol |
| InChI | InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2 |
| InChIKey | DSGREFWTLMOQGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1N)O)(F)F |
| PubChem CID | 117973709 |
The cyclohexanol backbone adopts a chair conformation, with the fluorine atoms occupying axial or equatorial positions depending on the stereoisomer. The (1R,2S) configuration is frequently discussed in literature due to its thermodynamic stability.
Stereoisomerism and Conformational Dynamics
The presence of two fluorine atoms at the 5,5-positions introduces stereochemical complexity. Fluorine’s high electronegativity and small atomic radius favor axial orientations to minimize 1,3-diaxial repulsions. This spatial arrangement influences hydrogen bonding capabilities, solubility, and interactions with biological targets. For instance, the axial fluorine atoms may enhance lipophilicity, while the equatorial amino and hydroxyl groups facilitate polar interactions.
Synthesis and Reaction Pathways
Fluorination Strategies
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile is governed by its polar functional groups and fluorine content. While the hydroxyl and amino groups enhance water solubility, the hydrophobic fluorine atoms promote lipid solubility. This amphiphilic character makes it suitable for drug delivery systems requiring balanced partition coefficients (logP).
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